molecular formula C12H14O2 B11944466 Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione CAS No. 98230-16-1

Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione

Cat. No.: B11944466
CAS No.: 98230-16-1
M. Wt: 190.24 g/mol
InChI Key: LOBDTEAMNCFGCJ-UHFFFAOYSA-N
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Description

Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione is a polycyclic organic compound characterized by a fully hydrogenated bicyclic framework with two ketone groups at positions 3 and 6. Its structure consists of fused cyclopentane rings, resulting in a rigid, three-dimensional geometry.

Properties

CAS No.

98230-16-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

tetracyclo[7.2.1.04,11.06,10]dodecane-5,12-dione

InChI

InChI=1S/C12H14O2/c13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14/h5-10H,1-4H2

InChI Key

LOBDTEAMNCFGCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C1C(=O)C4C3C(C2=O)CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not widely published. general synthetic strategies may include cyclization reactions, reduction processes, and functional group modifications to achieve the desired polycyclic structure .

Industrial Production Methods

The compound is usually produced in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione is not well-defined, as it is primarily used in early-stage research. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups .

Comparison with Similar Compounds

Ergost-25-ene-3,6-dione,5,12-dihydroxy-, (5.alpha.,12.beta.)

This steroidal diketone, identified in Solanum torvum extracts, shares the 3,6-dione functional groups with the target compound. However, its backbone is derived from ergostane, a tetracyclic triterpene, contrasting with the bicyclic framework of Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione. Molecular docking studies demonstrate its high binding affinity (-9.2 kcal/mol) against BRCA1, exceeding that of doxorubicin (-8.5 kcal/mol) . Pharmacokinetic analyses reveal favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties comparable to synthetic anticancer drugs .

Dicyclopentadiene (DCPD; 4,7-Methano-1H-Indene, 3A,4,7,7A-Tetrahydro-)

DCPD, a dimer of cyclopentadiene, shares a bicyclic skeleton but lacks ketone groups and full hydrogenation. It is industrially significant in resin production and polymerization. Unlike this compound, DCPD exhibits acute toxicity (LC50: 146 ppm in rats) and is classified as a hazardous air pollutant .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Water)
This compound C₁₄H₁₈O₂ 218.29 Two ketones Low (hydrophobic)
Ergost-25-ene-3,6-dione C₂₈H₄₂O₄ 442.63 Two ketones, two hydroxyl Moderate (polar)
Dicyclopentadiene C₁₀H₁₂ 132.20 Diene Insoluble

Research Findings and Gaps

  • Ergost-25-ene-3,6-dione exemplifies how diketone functionality can enhance target binding in cancer therapeutics, suggesting structural motifs that this compound might exploit .
  • Dicyclopentadiene highlights the importance of functionalization: hydrogenation and ketone addition (as in the target compound) could mitigate toxicity while enabling biomedical applications .
  • Critical gaps exist in the experimental validation of this compound’s bioactivity, pharmacokinetics, and synthetic scalability.

Biological Activity

Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione (C₁₂H₁₄O₂) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.244 g/mol
  • CAS Number : 104487-92-5

Synthesis

The synthesis of this compound typically involves cyclization reactions that yield the desired bicyclic structure. However, specific synthetic routes are not extensively documented in the literature. The compound is often produced as part of broader chemical investigations into related structures.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds with similar structural features have been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the p53-MDM2 pathway and inhibiting growth factor receptors like EGFR .
    • In vitro studies demonstrated that derivatives of similar compounds can arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancerous cells .
  • Case Studies :
    • A series of indole derivatives related to this compound were synthesized and tested against human cancer cell lines (A549 and K562). The most potent derivative exhibited IC50 values as low as 12 nM against A549 cells .

Enzyme Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor. Compounds within this structural class have shown promise in inhibiting specific enzymes involved in cancer progression and inflammation.

Toxicity Assessment

While exploring its biological activity, it is crucial to assess the compound's toxicity profile. Preliminary studies suggest that compounds with similar structures may exhibit moderate toxicity to normal cells alongside their anticancer effects. For instance, toxicity assessments using Daphnia magna have been employed to evaluate environmental impacts and potential toxicity mechanisms associated with these compounds .

Comparative Analysis

To better understand the unique properties of this compound compared to other compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaAnticancer ActivityToxicity Level
This compoundC₁₂H₁₄O₂Moderate to HighModerate
Indole Derivative AC₁₃H₁₅N₃OHigh (IC50 = 12 nM)Low
Indole Derivative BC₁₂H₁₄O₂ModerateModerate

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